molecular formula C5H9ClFN B1378840 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1279874-66-6

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1378840
M. Wt: 137.58 g/mol
InChI Key: CFHRPMZHUNKRLV-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1279874-66-6 . It has a molecular weight of 137.58 and is typically in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-1,2,3,6-tetrahydropyridine hydrochloride . The InChI code is 1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H and the InChI Key is CFHRPMZHUNKRLV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . The density of a similar compound, 1,2,3,6-Tetrahydropyridine, is 0.913 g/cm3 and it is insoluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Fluorination of Piperidinyl Olefins : A study by Chang et al. (2010) reports a straightforward synthesis of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine through the treatment of piperidinyl olefins with Selectfluor. This method demonstrates novel reactions promoted by Selectfluor, expanding the scope of applications in organic synthesis Chang et al., 2010.
  • Modular Synthesis of Polysubstituted and Fused Pyridines : Song et al. (2016) introduced a one-pot reaction sequence for the synthesis of variously substituted pyridines, utilizing a fluorination strategy that involves 2-fluoro-1,3-dicarbonyl compounds. This approach is notable for its simplicity and avoidance of transition-metal catalysts Song et al., 2016.

Fluorescence and Spectroscopic Applications

  • Fluorescence Enhancement with Copper : Huang et al. (2013) investigated the copper-induced fluorescence enhancement and particle-size decrease of a tetrahydropyrimidine derivative, showcasing its potential for applications in probe design and theoretical research on optical properties Huang et al., 2013.
  • Luminescent Study of Keto-Enol Tautomers : Ostakhov et al. (2019) performed a detailed study on the fluorescence spectra of various tautomers of 5-fluorouracil derivatives, highlighting the role of intramolecular proton transfer in their luminescence. This research provides insights into the fluorescence properties of rare tautomers of fluorouracil derivatives Ostakhov et al., 2019.

properties

IUPAC Name

5-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHRPMZHUNKRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

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